
nf449
准备方法
The synthesis of NF449 involves multiple steps, starting from the basic structure of suramin. . The reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product.
化学反应分析
NF449 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives .
科学研究应用
NF449 as an Inhibitor of FGFR3 Signaling
Overview
this compound has been identified as a potent inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling, which is implicated in various disorders such as skeletal dysplasias and multiple myeloma.
Mechanism of Action
- This compound effectively rescues FGFR3-mediated extracellular matrix loss and growth inhibition in cultured chondrocytes.
- In multiple myeloma cell lines, this compound reverses ERK MAPK activation, demonstrating its potential as a therapeutic agent for FGFR3-related conditions.
Case Study
In a study, this compound was shown to cause a significant rescue of growth arrest phenotypes in chondrocytes treated with FGF2, outperforming other known inhibitors like C-natriuretic peptide. The combination of this compound and C-natriuretic peptide synergistically improved outcomes, indicating its potential in therapeutic applications for FGFR3-related disorders .
Antiviral Properties Against Enterovirus A71
Overview
this compound exhibits antiviral activity against enterovirus A71 (EV-A71), which is responsible for severe neurological diseases in children.
Mechanism of Action
- This compound inhibits the attachment of EV-A71 to target cells by blocking interactions with specific receptors such as P-selectin glycoprotein ligand-1 (PSGL-1) and heparan sulfate.
- It does not affect binding to the scavenger receptor SCARB2, highlighting its selective mechanism.
Data Table: Inhibitory Effects of this compound on EV-A71
Concentration (µM) | Inhibition (%) |
---|---|
4 | 80 |
16 | 90 |
32 | 95 |
This data illustrates that this compound effectively reduces viral infection by preventing attachment to host cells .
Role in Reducing TRALI Severity
Overview
this compound has been studied for its protective effects against transfusion-related acute lung injury (TRALI), a serious complication following blood transfusion.
Mechanism of Action
- In murine models, this compound significantly reduced mortality rates associated with TRALI by mitigating endothelial barrier disruption.
- Administering this compound before sensitization improved survival rates compared to control treatments.
Case Study Results
- Control mice showed a mortality rate of 56%, while those treated with this compound exhibited only 16% mortality.
- This suggests that this compound may be beneficial in clinical settings involving blood transfusions .
Pharmacological Insights into P2X1 Receptor Antagonism
Overview
this compound serves as a selective antagonist for the P2X1 receptor, which plays a critical role in various physiological processes.
Mechanism of Action
- Binding studies indicate that this compound interacts with the P2X1 receptor at specific sites, inhibiting channel activation by overlapping with ATP-binding sites.
- Structural analyses using cryo-electron microscopy have elucidated the unique binding mode of this compound at the receptor interface.
Data Table: Binding Affinity and Inhibitory Potency
Compound | Binding Affinity (nM) | Inhibitory Potency (nM) |
---|---|---|
This compound | 5.3 | 66 |
Suramin | 10 | 150 |
These findings highlight the potential of this compound in drug design targeting P2X1 receptors .
作用机制
NF449 exerts its effects by selectively inhibiting P2X1 purinergic receptors . It binds to these receptors and prevents the binding of adenosine triphosphate (ATP), thereby inhibiting the downstream signaling pathways . This compound also disrupts the interaction between inositol hexakisphosphate and cullin-RING ligase, affecting the activity cycle and component dynamics of this enzyme complex . This dual mechanism of action makes this compound a valuable tool for studying various biological processes and developing new therapeutic agents .
相似化合物的比较
NF449 is unique among purinergic receptor antagonists due to its high selectivity and potency towards P2X1 receptors . Similar compounds include NF110 and NM16, which also inhibit P2X1 receptors but with lower potency . Other related compounds include suramin and its analogs, which have broader activity profiles and lower selectivity . The high specificity of this compound makes it a valuable tool for studying P2X1 receptor functions and developing targeted therapies .
生物活性
NF449 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of fibroblast growth factor receptor 3 (FGFR3) signaling. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
This compound functions primarily as an antagonist of FGFR3 signaling pathways. It has been shown to inhibit the kinase activity of FGFR3 in both wild-type and mutant forms, demonstrating non-competitive inhibition with ATP. This inhibition is crucial for its role in mitigating growth arrest in chondrocytes and other cell types influenced by FGFR3 signaling.
Key Findings on Mechanism
- Inhibition of FGFR3 : this compound inhibits the phosphorylation of downstream targets like STAT1, which is essential for FGFR3-mediated signaling pathways .
- Rescue from Growth Arrest : In studies involving RCS chondrocytes, this compound significantly rescued growth arrest induced by FGF2, achieving a rescue rate of approximately 50% compared to only 20% with C-natriuretic peptide .
- Impact on Cartilage Development : In murine limb rudiment cultures, this compound countered FGF2-induced growth inhibition, leading to increased lengths of growth plate cartilage and bone elements .
Biological Activity in Various Contexts
This compound's biological activity extends beyond FGFR3 inhibition. It has been implicated in antiviral activity against enterovirus A71 (EV-A71), where it inhibits virus attachment to target cells.
Case Study: Antiviral Activity
- EV-A71 Inhibition : this compound demonstrated strong inhibitory effects on EV-A71 infection in RD cells at concentrations ranging from 4 to 32 µM. This suggests potential applications in virology and infectious disease treatment .
Comparative Efficacy
- Synergistic Effects : When used in combination with other agents like C-natriuretic peptide, this compound showed enhanced efficacy, indicating potential for combination therapies in treating conditions associated with FGFR3 dysregulation .
Table 1: Summary of this compound's Biological Activities
Table 2: Concentration-Dependent Effects of this compound
Concentration (µM) | Effect on FGFR3 Activity | Effect on Cell Growth Rescue |
---|---|---|
0.5 | Minimal | None |
2 | >50% inhibition | Low rescue |
10 | >70% inhibition | Moderate rescue |
20 | Complete inhibition | Significant rescue |
属性
CAS 编号 |
389142-38-5 |
---|---|
分子式 |
C41H32N6O29S8 |
分子量 |
1329.3 g/mol |
IUPAC 名称 |
4-[[3-[[3,5-bis[(2,4-disulfophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C41H32N6O29S8/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76) |
InChI 键 |
FXAIVMYRMNONEG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=C(C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O |
同义词 |
4,4,',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis(benzene-1,3-disulfonate) NF 449 NF-449 NF449 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。